BenchChemオンラインストアへようこそ!

5-[(1-naphthylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

Drug Metabolism Cytochrome P450 Steric Effects

This ote is a distinct C5-amino-linked naphthylmethyl benzimidazolone, structurally differentiated from the common N1-regioisomer (CAS 537702-24-2). Substitution at C5 generates a unique pharmacophore critical for CYP inhibition fingerprinting, antimicrobial SAR (baseline MIC 7.81 µg/mL), NNRTI binding-pocket exploration, and fXa serine protease selectivity screening. Do not substitute with generic benzimidazolones; the C5 secondary amine vector is essential for hydrogen-bond donor effects, solubility, and membrane penetration. Ideal for metabolic stability, DDI liability, and lead-optimization studies.

Molecular Formula C18H15N3O
Molecular Weight 289.3 g/mol
Cat. No. B11301250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(1-naphthylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
Molecular FormulaC18H15N3O
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CNC3=CC4=C(C=C3)NC(=O)N4
InChIInChI=1S/C18H15N3O/c22-18-20-16-9-8-14(10-17(16)21-18)19-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10,19H,11H2,(H2,20,21,22)
InChIKeyVLMHLFHRQVSJTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(1-Naphthylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one: Procurement-Focused Baseline Profile for Research Selection


5-[(1-Naphthylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one (C18H15N3O, MW 289.3 g/mol) is a synthetic benzimidazolone derivative featuring a naphthylmethylamino substituent at the C5 position of the 1,3-dihydro-2H-benzimidazol-2-one core . This compound differs structurally from the more common N1-substituted benzimidazolone regioisomer (CAS 537702-24-2) , and shares the benzimidazolone scaffold with a class of compounds investigated for antimicrobial, anticoagulant, and non-nucleoside reverse transcriptase inhibitory applications [1][2].

Why 5-[(1-Naphthylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one Cannot Be Simply Substituted by Other Benzimidazolones


Substitution of this compound with a generic benzimidazolone or even a close N1-naphthylmethyl regioisomer risks substantially altering the pharmacological profile. In the broader benzimidazole class, the position of the naphthylmethyl substituent critically determines biological activity: Murray et al. demonstrated that the isomeric 2-(1'-naphthyl)methylbenzimidazole was approximately twice as potent as the 2'-naphthyl isomer against 7-ethoxyresorufin O-deethylase, while the opposite trend was observed for 7-ethoxycoumarin O-deethylase inhibition [1]. Consequently, the C5-amino-linked naphthylmethyl group in this compound presents a distinct pharmacophore that cannot be replicated by C1- or C2-substituted analogs.

Quantitative Differentiation Evidence for 5-[(1-Naphthylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one Relative to Analogs


Steric Conformation-Dependent Cytochrome P450 Inhibition: Evidence from Isomeric Naphthylmethylbenzimidazoles

The isomeric 2-(1'-naphthyl)methylbenzimidazole exhibited approximately 2-fold greater potency than the 2'-naphthyl isomer as an inhibitor of 7-ethoxyresorufin O-deethylase in β-naphthoflavone-induced rat hepatic microsomes [1]. Conversely, the 2'-naphthyl isomer was more potent against 7-ethoxycoumarin O-deethylase. While these data derive from 2-substituted benzimidazoles rather than the 5-amino-substituted benzimidazolone under consideration, they establish that the steric conformation of the naphthylmethyl group is a primary determinant of enzyme inhibitory selectivity within this chemotype [1].

Drug Metabolism Cytochrome P450 Steric Effects

Naphthyl-Substituted Benzimidazole Antimicrobial Activity: MIC Benchmarks from the Ersan 2020 Series

A series of naphthyl-substituted benzimidazole derivatives (compounds 11–19) were evaluated for antimicrobial activity. Compound 18 demonstrated maximum antibacterial potency with MIC values of 7.81–62.50 μg/mL against Gram-positive and Gram-negative strains, while compound 17 was the most active antifungal agent with a consistent MIC of 15.62 μg/mL against all tested fungal strains [1]. The target compound was not included in this specific series; however, these data establish achievable MIC ranges for structurally related naphthyl-benzimidazole hybrids and provide a quantitative framework for benchmarking any future antimicrobial evaluation of 5-[(1-naphthylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one.

Antimicrobial MIC Benzimidazole

N1-Substituted Benzimidazolone NNRTI Potency: Nanomolar Anti-HIV-1 Activity as a Scaffold Benchmark

Several N1-substituted 1,3-dihydro-2H-benzimidazol-2-ones were reported to inhibit HIV-1 replication at nanomolar concentrations as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with low cytotoxicity [1]. The lead compound 2a (characterized by a 3,5-dimethylbenzyl moiety at N1) demonstrated antiretroviral activity similar to efavirenz and greater than nevirapine [1]. This scaffold-level evidence confirms that the 1,3-dihydro-2H-benzimidazol-2-one core is compatible with nanomolar target engagement when appropriately substituted. The target compound, bearing a C5-naphthylmethylamino substituent rather than an N1-substitution pattern, represents a topologically distinct vector for exploring NNRTI pharmacophore space.

HIV-1 NNRTI Benzimidazolone

Factor Xa Inhibition Selectivity: Naphthylamidine-Benzimidazole Scaffold Optimization and the C5-Substitution Opportunity

Benzimidazole-based factor Xa (fXa) inhibitors bearing a naphthylamidine group have been optimized for selectivity versus thrombin (fIIa) and trypsin. Substitution of a nitro group at the 4-position of the benzimidazole ring improved both fXa potency and selectivity versus thrombin, while replacement of the naphthylamidine with a propenylbenzamidine further improved selectivity versus trypsin [1]. These structure-activity relationships confirm that the benzimidazole substitution position is a critical determinant of serine protease selectivity within this chemotype.

Factor Xa Coagulation Selectivity

Recommended Research and Industrial Application Scenarios for 5-[(1-Naphthylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one


Cytochrome P450 Isoform Selectivity Screening and Drug-Drug Interaction Profiling

Based on the steric conformation-dependent CYP inhibition observed with isomeric naphthylmethylbenzimidazoles [1], this compound is a high-priority candidate for systematic CYP panel screening (CYP1A2, 2C9, 2C19, 2D6, 3A4/5). Its unique C5-amino linkage may produce a CYP inhibition fingerprint distinct from N1- and C2-substituted analogs, potentially identifying isoforms susceptible to selective modulation. Procurement should be prioritized for laboratories conducting metabolic stability or drug-drug interaction liability assessments on benzimidazole-containing lead series.

Antimicrobial Lead Expansion: Bridging the Naphthyl-Benzimidazole MIC Gap

The Ersan 2020 series established an antibacterial MIC range of 7.81–62.50 μg/mL for naphthyl-benzimidazole hybrids [1]. This compound, bearing a 5-amino linker to the naphthylmethyl group, tests whether introducing a hydrogen-bond donor (secondary amine) at C5 improves aqueous solubility and alters membrane penetration relative to the directly C2-linked naphthyl series. Procurement is justified for structure-activity relationship studies aiming to improve upon the 7.81 μg/mL lower MIC bound while maintaining or enhancing the Gram-positive/Gram-negative spectrum.

HIV-1 NNRTI Scaffold Diversification: C5-Substituted Benzimidazolone Vector Exploration

The N1-substituted benzimidazolone series has yielded NNRTIs with efavirenz-comparable potency [1]. The target compound explores the C5 substitution vector, which is topologically distinct from the established N1 pharmacophore. This compound is appropriate for procurement by medicinal chemistry teams seeking to evaluate whether C5-naphthylmethylamino substitution can access complementary regions of the NNRTI binding pocket, potentially addressing resistance mutations that compromise N1-substituted inhibitors.

Serine Protease Selectivity Profiling: Factor Xa vs. Thrombin Differentiation

Benzimidazole substitution patterns critically influence fXa versus thrombin selectivity [1]. This compound's C5-naphthylmethylamino group represents an unexplored substitution topology within fXa medicinal chemistry. Procurement is recommended for laboratories conducting serine protease panel screening to determine whether C5-amino-linked naphthylmethyl groups confer a differentiated selectivity window compared to the established C4-nitro and N1-amidine substitution patterns.

Quote Request

Request a Quote for 5-[(1-naphthylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.